molecular formula C12H10N2O3 B1270212 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 383136-10-5

1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1270212
CAS No.: 383136-10-5
M. Wt: 230.22 g/mol
InChI Key: PEUZPVMFYYNHCZ-UHFFFAOYSA-N
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Description

1-(2-Methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 2-methyl-3-nitrophenyl group and an aldehyde functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:

    Formation of Ethyl N-(2-methyl-3-nitrophenyl)formimidate: This intermediate is prepared by reacting 2-methyl-3-nitroaniline with triethyl orthoformate in the presence of p-toluenesulfonic acid as a catalyst.

    Cyclization to Form Pyrrole Ring: The ethyl N-(2-methyl-3-nitrophenyl)formimidate is then reacted with diethyl oxalate and potassium ethoxide in dry dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to form the pyrrole ring.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Halogens (e.g., chlorine, bromine), Lewis acids as catalysts.

Major Products:

    Reduction: 1-(2-methyl-3-aminophenyl)-1H-pyrrole-2-carbaldehyde.

    Oxidation: 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carboxylic acid.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-(2-Methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is unique due to the combination of the pyrrole ring, nitro group, and aldehyde group, which imparts distinct chemical reactivity and potential biological activities compared to its similar compounds.

Properties

IUPAC Name

1-(2-methyl-3-nitrophenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-9-11(5-2-6-12(9)14(16)17)13-7-3-4-10(13)8-15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUZPVMFYYNHCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363243
Record name 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817738
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

383136-10-5
Record name 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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